3-[Methyl(trimethylsilyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(trimethylsilyl)amino]propanenitrile is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its applications in organic synthesis and its unique chemical properties, which make it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(trimethylsilyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with methyl(trimethylsilyl)amine under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(trimethylsilyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
3-[Methyl(trimethylsilyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[Methyl(trimethylsilyl)amino]propanenitrile exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. This allows for selective reactions to occur at other sites within the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)propanenitrile
- 3-(Methylamino)propanenitrile
- 3-(Dimethylamino)propanenitrile
Uniqueness
3-[Methyl(trimethylsilyl)amino]propanenitrile is unique due to the presence of both a trimethylsilyl group and a nitrile group within the same molecule. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
64602-44-4 |
---|---|
Molecular Formula |
C7H16N2Si |
Molecular Weight |
156.30 g/mol |
IUPAC Name |
3-[methyl(trimethylsilyl)amino]propanenitrile |
InChI |
InChI=1S/C7H16N2Si/c1-9(7-5-6-8)10(2,3)4/h5,7H2,1-4H3 |
InChI Key |
VVNHPQAYCZVZGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.